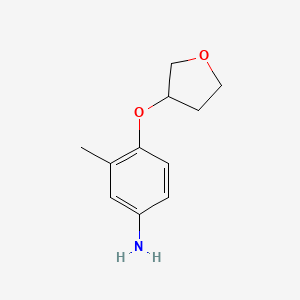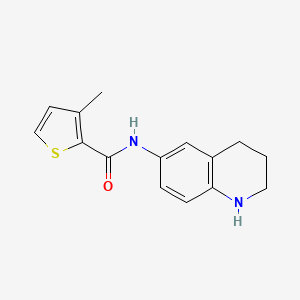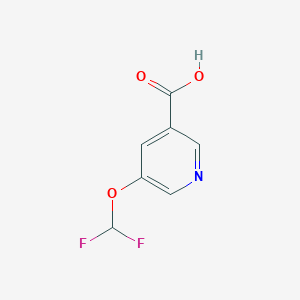
3-(Cyclohexylmethyl)phenylboronic acid pinacol ester
概要
説明
3-(Cyclohexylmethyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol. This compound is particularly valuable in the field of organic chemistry due to its stability and reactivity, making it a useful building block for various chemical reactions .
作用機序
Target of Action
The primary target of 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by the compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s known that the compound is only marginally stable in water . The rate of hydrolysis of the compound is considerably accelerated at physiological pH , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in proteomics research .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound, which can affect its stability and efficacy, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
生化学分析
Biochemical Properties
The biochemical properties of 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester are largely derived from its boronic ester group. In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Cellular Effects
The cellular effects of this compound are not well-documented. Boronic esters have been used in the development of drug delivery systems. For instance, a reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with a boronic acid pinacol ester . This system was used to encapsulate curcumin, a compound with known anti-inflammatory and anti-oxidative stress functions .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction. In this reaction, the boronic ester group of the compound interacts with a metal catalyst, typically palladium, to form a new carbon-carbon bond .
Metabolic Pathways
Boronic esters are known to be involved in carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
準備方法
The synthesis of 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Cyclohexylmethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
3-(Cyclohexylmethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to yield the corresponding borane.
Substitution: It participates in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
3-(Cyclohexylmethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: This compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: It is used in the production of advanced materials and polymers.
類似化合物との比較
Similar compounds to 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester include:
Phenylboronic acid pinacol ester: This compound is also used in Suzuki–Miyaura coupling reactions but lacks the cyclohexylmethyl group, which can influence its reactivity and selectivity.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Another boronic ester used in organic synthesis, known for its stability and ease of handling.
The uniqueness of this compound lies in its specific structure, which can provide distinct reactivity and selectivity advantages in certain chemical reactions .
特性
IUPAC Name |
2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO2/c1-18(2)19(3,4)22-20(21-18)17-12-8-11-16(14-17)13-15-9-6-5-7-10-15/h8,11-12,14-15H,5-7,9-10,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYFCYWROJPQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149396 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-64-9 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid](/img/structure/B1428947.png)


![N-[(2,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428955.png)
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1428956.png)





![N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine](/img/structure/B1428964.png)



